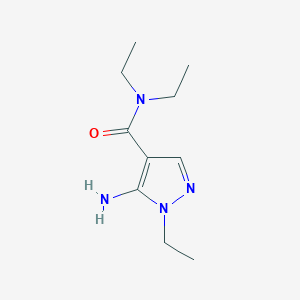
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts can be tailored to suit specific industrial requirements .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Used in the development of analgesics.
Uniqueness
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H6ClF3N4 |
|---|---|
Molekulargewicht |
262.62 g/mol |
IUPAC-Name |
4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C9H6ClF3N4/c10-6-4-17(16-8(6)14)7-2-1-5(3-15-7)9(11,12)13/h1-4H,(H2,14,16) |
InChI-Schlüssel |
AQWVKTCHMMPCNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)

![2-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11731897.png)
![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)
![bis({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731907.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)

![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
